Voriconazole-d3 N-Oxide
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Overview
Description
Voriconazole-d3 N-Oxide is a deuterated analog of Voriconazole, a triazole antifungal medication. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Voriconazole. The deuterium atoms in this compound provide a stable isotope label, which is useful in various analytical techniques, including mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Voriconazole-d3 N-Oxide involves the N-oxidation of Voriconazole. This process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in compliance with Good Manufacturing Practices (GMP) to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Voriconazole-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: Under specific conditions, the N-oxide group can be reduced back to the parent compound, Voriconazole.
Substitution: The triazole ring in this compound can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, zinc dust in acetic acid.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Voriconazole.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Voriconazole-d3 N-Oxide is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Voriconazole and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Voriconazole in biological systems.
Medicine: Utilized in therapeutic drug monitoring to optimize Voriconazole dosing regimens in patients.
Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Mechanism of Action
Voriconazole-d3 N-Oxide exerts its effects by inhibiting the enzyme cytochrome P450 14α-sterol demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to cell lysis and death. The deuterium atoms in this compound do not alter the compound’s mechanism of action but provide a stable isotope label for analytical purposes.
Comparison with Similar Compounds
Voriconazole: The parent compound, used as an antifungal medication.
Fluconazole: Another triazole antifungal with a similar mechanism of action.
Itraconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness: Voriconazole-d3 N-Oxide is unique due to the presence of deuterium atoms, which provide a stable isotope label. This feature makes it particularly valuable in pharmacokinetic studies and analytical chemistry, where precise quantification and tracking of the compound are essential.
Properties
IUPAC Name |
(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFPLUCFPRUHU-QLWAGJNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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